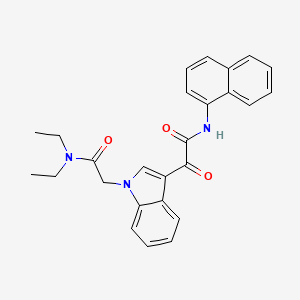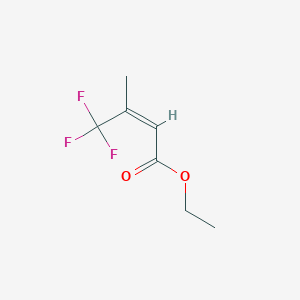
Ethyl 3-(trifluoromethyl)crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a double bond with Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trifluoromethyl)crotonate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce ethyl 4,4,4-trifluoro-3-methylbutanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which Ethyl 3-(trifluoromethyl)crotonate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
MEthyl 3-(trifluoromethyl)crotonate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
24490-03-7; 64750-89-6 |
|---|---|
Molekularformel |
C7H9F3O2 |
Molekulargewicht |
182.142 |
IUPAC-Name |
ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4- |
InChI-Schlüssel |
OSZLARYVWBUKTG-PLNGDYQASA-N |
SMILES |
CCOC(=O)C=C(C)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


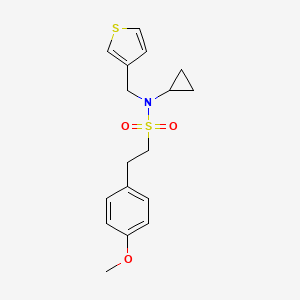
![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2441020.png)
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441024.png)
![N-(2-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2441025.png)
![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)
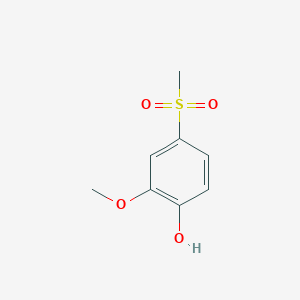
![N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)
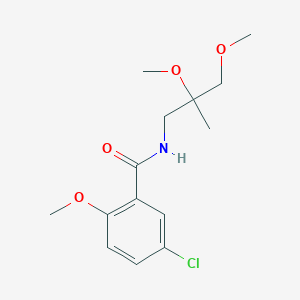
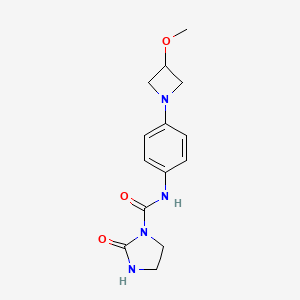
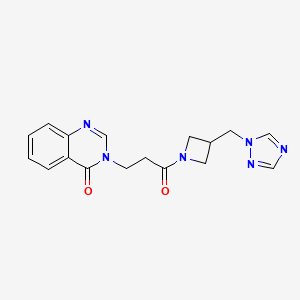
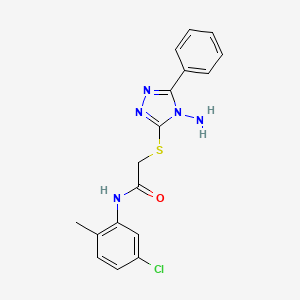
![2-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2441037.png)
